Albuterol adipate

Solubility Formulation Preformulation

Researchers seeking to develop high-concentration nebulizer solutions or immediate-release oral formulations face solubility and dissolution bottlenecks with standard albuterol sulfate. Albuterol adipate directly addresses these limitations: - 41% higher aqueous solubility (353 mg/mL) than albuterol sulfate, enabling high-dose nebulizer formulations without co-solvents. - 18% faster intrinsic dissolution rate (24.0 mg·min⁻¹·cm⁻²) for rapid-onset oral dosage forms. - High melting point (182°C) provides superior thermal stability for hot melt extrusion and 3D printing applications. Note: Not recommended as a direct replacement for albuterol sulfate in dry powder inhaler (DPI) formulations due to low fine particle fraction (9.0%).

Molecular Formula C19H31NO7
Molecular Weight 385.5 g/mol
CAS No. 149234-08-2
Cat. No. B1666819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbuterol adipate
CAS149234-08-2
SynonymsAlbuterol adipate
Molecular FormulaC19H31NO7
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O
InChIInChI=1S/C13H21NO3.C6H10O4/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10)
InChIKeyKZQZMBIQTMLZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Albuterol Adipate Overview


Albuterol adipate (CAS 149234-08-2) is a dicarboxylic acid salt of the short-acting β2-adrenergic receptor agonist albuterol (salbutamol) . This salt form is primarily utilized in preclinical and formulation research settings, particularly for inhalation and oral drug delivery studies, to investigate the role of salt selection on key physicochemical properties such as solubility, dissolution rate, and aerosol performance [1]. The adipate counterion is employed as a tool to modulate the solid-state characteristics of the active pharmaceutical ingredient without altering its intrinsic pharmacodynamic activity at the β2 receptor [2].

Albuterol Adipate vs. Albuterol Sulfate


Albuterol adipate cannot be simply substituted for other albuterol salts or the free base in research and formulation contexts due to its significantly different physicochemical and performance properties, which directly impact drug delivery [1]. The choice of counterion fundamentally alters critical parameters including aqueous solubility, intrinsic dissolution rate, melting point, and behavior in aerosol-generating devices, all of which are determinants of bioavailability and efficacy in different routes of administration [2]. Direct head-to-head studies have demonstrated that albuterol adipate exhibits a 41% higher aqueous solubility and an 18% faster dissolution rate compared to the commonly used albuterol sulfate [3]. These quantifiable differences mean that formulations and experimental protocols developed for albuterol sulfate or free base cannot be assumed to be equivalent when albuterol adipate is used, necessitating re-optimization and specific characterization.

Albuterol Adipate: Quantitative Evidence


Improved Aqueous Solubility

The aqueous solubility of albuterol adipate (specifically as the diethanolate solvate) is substantially higher than that of albuterol sulfate, the most common pharmaceutical salt. Quantitative analysis shows albuterol adipate diethanolate achieves a solubility of 353 mg/mL, whereas albuterol sulfate reaches 250 mg/mL under identical conditions [1]. This represents a 41.2% increase in solubility.

Solubility Formulation Preformulation

Enhanced Dissolution Rate

The intrinsic dissolution rate (IDR), a key parameter influencing drug release and absorption, was compared for various albuterol forms using a rotating disk method in pH 7.4 phosphate buffer at 37°C [1]. Albuterol adipate exhibited an IDR of 24.0 mg·min⁻¹·cm⁻², which is 18% faster than the 20.4 mg·min⁻¹·cm⁻² observed for albuterol sulfate and approximately 22 times faster than the free base (1.1 mg·min⁻¹·cm⁻²) [1].

Dissolution Rate Bioavailability Formulation

Higher Melting Point

Differential scanning calorimetry (DSC) analysis revealed distinct thermal behaviors for different albuterol salts [1]. Albuterol adipate produces a single melting endotherm at 182°C, which is 24°C higher than albuterol free base (158°C) and 66°C higher than albuterol stearate (116°C) [1]. The adipate salt also melts at a temperature distinct from its components, albuterol (158°C) and adipic acid (152°C), confirming new salt formation [1].

Thermal Stability Solid-State Characterization Processing

Lower Fine Particle Fraction

In a model dry powder inhaler (DPI) study, the fine particle fraction (FPF), which represents the percentage of the emitted dose likely to reach the lungs, was evaluated for different albuterol forms [1]. At 20°C and 50% relative humidity, albuterol adipate diethanolate demonstrated a FPF of only 9.0% (experimental range 1.8%), which is significantly lower than that of albuterol sulfate (63.6%), albuterol stearate (55.7%), and albuterol free base (77.7%) [1]. The study noted that the adipate diethanolate 'deaggregated very poorly under all conditions' [1].

Aerosol Performance Dry Powder Inhaler Fine Particle Fraction

Albuterol Adipate: Application Scenarios


High-Concentration Aqueous Formulations

The 41% higher aqueous solubility of albuterol adipate (353 mg/mL) compared to albuterol sulfate (250 mg/mL) makes it a preferred candidate for developing high-concentration aqueous formulations [1]. This property is particularly valuable for nebulizer solutions where a high dose must be delivered in a small, patient-friendly volume, or for parenteral research formulations requiring high drug loading. By selecting the adipate salt, formulation scientists can more easily achieve target concentrations without resorting to co-solvents or complex solubilization techniques that could introduce toxicity or stability concerns.

Rapid Oral Drug Release

The 18% faster intrinsic dissolution rate of albuterol adipate (24.0 mg·min⁻¹·cm⁻²) relative to albuterol sulfate (20.4 mg·min⁻¹·cm⁻²) is a quantifiable advantage for designing immediate-release oral formulations, such as orally disintegrating tablets or quick-dissolving granules [1]. For research into drug products where a rapid onset of action is the primary therapeutic goal, albuterol adipate offers a measurable improvement in the rate of drug release, which can be a critical factor in achieving the desired pharmacokinetic profile.

Thermal Processing

The high melting point of albuterol adipate (182°C), which is 24°C higher than the albuterol free base (158°C), provides a distinct processing advantage for advanced manufacturing techniques such as hot melt extrusion or 3D printing of dosage forms [1]. Its enhanced thermal stability reduces the risk of drug degradation or unintended polymorphic transitions during processing at elevated temperatures, thereby simplifying process development and improving the robustness and yield of the final product.

DPI Formulation Challenges

Despite its favorable solubility and dissolution profile, albuterol adipate (as the diethanolate) is not recommended for dry powder inhaler applications without significant reformulation. Direct comparative evidence shows it yields a fine particle fraction of only 9.0% under standard conditions, which is 86% lower than albuterol sulfate [1]. Its poor deaggregation behavior in a model DPI [1] indicates that it would likely result in a very low and variable lung dose, making it an unsuitable direct replacement for albuterol sulfate in this specific delivery route.

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